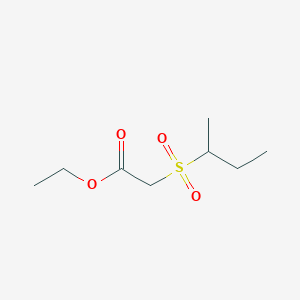
Ethyl 2-(butane-2-sulfonyl)acetate
Übersicht
Beschreibung
Ethyl 2-(butane-2-sulfonyl)acetate is a chemical compound with the CAS Number: 1153196-37-2 . It has a molecular weight of 208.28 and its IUPAC name is ethyl (sec-butylsulfonyl)acetate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(butane-2-sulfonyl)acetate is C8H16O4S . The InChI Code is 1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
Ethyl 2-(butane-2-sulfonyl)acetate is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources I consulted.Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Ethyl 2-(butane-2-sulfonyl)acetate and its derivatives find applications in chemical synthesis. For instance, (2-methyl-propane-2-sulfonylimino) acetic acid ethyl ester, synthesized from tert-butylsulfonamide, thionyl chloride, and ethyl glyoxylate, has been used as a substitute in allylation reactions, demonstrating the utility of such compounds in organic synthesis (Schleusner et al., 2004).
Catalytic Applications
Ethyl 2-(butane-2-sulfonyl)acetate derivatives are used as catalysts in various chemical reactions. For example, sulfonated graphene, developed as a solid acid catalyst, has shown high catalytic activity and water tolerance in the hydrolysis of ethyl acetate, indicating the potential of sulfonate esters in catalysis (Ji et al., 2011).
Copolymerization
In the field of polymer chemistry, derivatives of Ethyl 2-(butane-2-sulfonyl)acetate are used in copolymerization processes. For instance, coordination-insertion copolymerization of allyl monomers with ethylene using a palladium/phosphine-sulfonate catalyst has been developed, where these sulfonate esters play a crucial role (Ito et al., 2011).
Preparation of Novel Compounds
Ethyl 2-(butane-2-sulfonyl)acetate derivatives are also instrumental in the preparation of novel compounds. For example, in the preparation of coenzyme M analogues, sulfonate esters have been used to explore their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus et al., 1978).
Eigenschaften
IUPAC Name |
ethyl 2-butan-2-ylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4S/c1-4-7(3)13(10,11)6-8(9)12-5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGWPXVQHVOKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(butane-2-sulfonyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



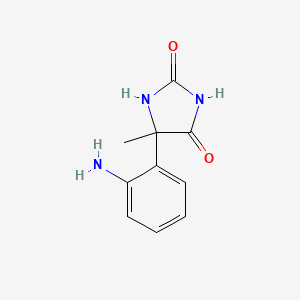
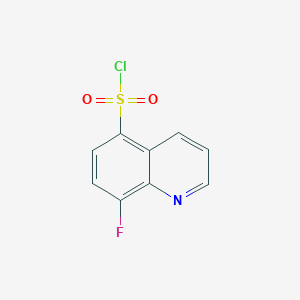

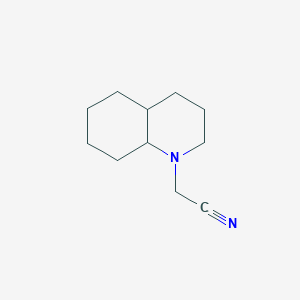
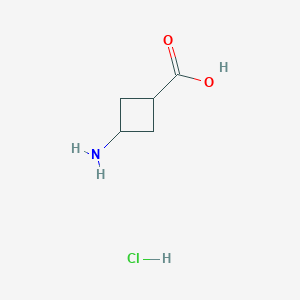

![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
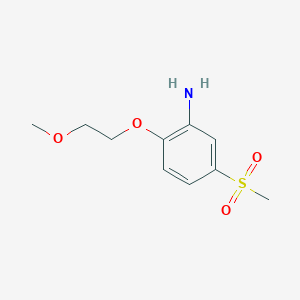

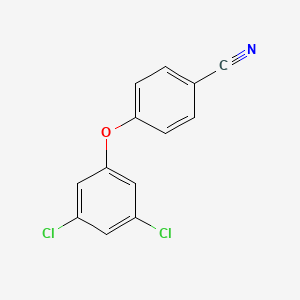
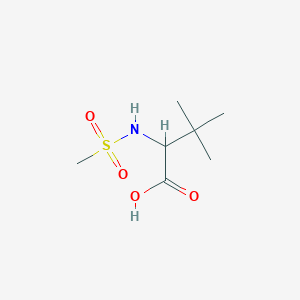

amine](/img/structure/B1517929.png)
amine](/img/structure/B1517930.png)